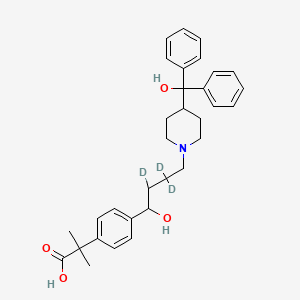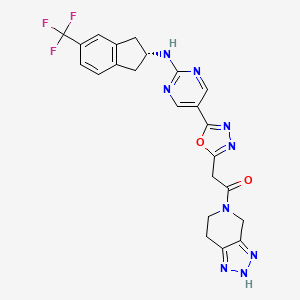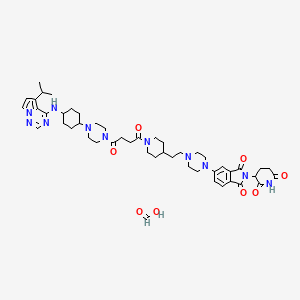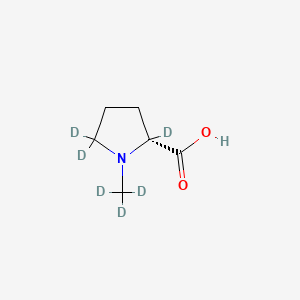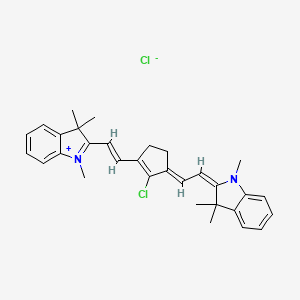
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-, also known as Acidissimin, is a complex organic compound belonging to the class of limonoids. Limonoids are a group of highly oxygenated triterpenoids, commonly found in citrus fruits and other plants. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:
Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.
Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.
Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.
Types of Reactions:
Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Acidissimin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates in organic chemistry.
Biology: In biological research, Acidissimin is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Medicine: The compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Acidissimin may find applications in the food and cosmetic industries due to its natural origin and potential health benefits.
作用機序
The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.
類似化合物との比較
Limonin: Another limonoid with similar biological activities.
Nomilin: Known for its anti-cancer and anti-inflammatory properties.
Obacunone: Studied for its potential therapeutic effects.
Comparison: Acidissimin is unique due to its specific structural features, such as the epoxy and lactone rings, which may confer distinct biological activities compared to other limonoids. Its specific stereochemistry and functional groups also contribute to its uniqueness.
Conclusion
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin is a complex and biologically active compound with potential applications in various fields
特性
分子式 |
C26H28O8 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChIキー |
ZYPFSBYGJYBBBK-ASLCLNTCSA-N |
異性体SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C |
正規SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
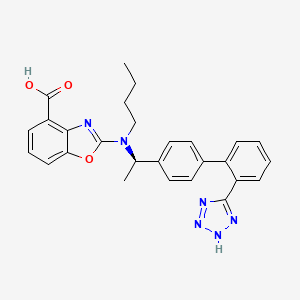
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

